An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: A Core Heterocyclic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: A Core Heterocyclic Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives are of paramount importance, prized for their versatile reactivity and their presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-3-(methoxymethoxy)pyridine, a specialized pyridine-based building block. Our focus extends beyond a simple recitation of its properties to an exploration of its synthesis, the strategic rationale for its use, and its applications for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom and a methoxymethyl (MOM) protected hydroxyl group makes this reagent a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Section 1: Core Physicochemical and Molecular Characteristics
A precise understanding of a molecule's fundamental properties is the starting point for all subsequent experimental design. 2-Bromo-3-(methoxymethoxy)pyridine is a solid at room temperature with a defined set of characteristics essential for its handling and use in synthesis.[4][5]
Key Properties Summary
The quantitative data for this compound are summarized below. The molecular weight of 218.05 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[4][6]
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | [4][5][6] |
| Molecular Formula | C₇H₈BrNO₂ | [4][6][7] |
| CAS Number | 162271-10-5 | [4][6] |
| Monoisotopic Mass | 216.97384 Da | [5][7] |
| Melting Point | 35-37 °C | [4][5] |
| Boiling Point (Predicted) | 279.1 ± 30.0 °C | [5] |
| IUPAC Name | 2-bromo-3-(methoxymethoxy)pyridine | [4] |
| SMILES | COCOC1=C(N=CC=C1)Br | [4][7] |
Molecular Structure Visualization
The structure of 2-Bromo-3-(methoxymethoxy)pyridine is defined by a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a methoxymethyl ether. This arrangement is foundational to its utility.
Caption: Molecular structure of 2-Bromo-3-(methoxymethoxy)pyridine.
Section 2: Synthetic Protocol and Mechanistic Considerations
The synthesis of 2-Bromo-3-(methoxymethoxy)pyridine is not commonly detailed as a final product but as a crucial intermediate. A logical and field-proven approach involves the protection of the hydroxyl group of a commercially available precursor, 2-bromo-3-pyridinol.
Causality in Experimental Design
The choice of the methoxymethyl (MOM) group as a protecting agent is deliberate. The MOM ether is stable under a wide range of reaction conditions, particularly those employed in organometallic cross-coupling reactions where a free hydroxyl group would be problematic due to its acidity. Furthermore, it can be readily removed under acidic conditions that are often compatible with the final stages of a complex synthesis. The synthesis of the precursor, 2-bromo-3-methoxypyridine, often involves the methylation of 2-bromo-3-pyridinol, highlighting the importance of this starting material.[8]
Detailed Step-by-Step Methodology
This protocol describes the synthesis of 2-Bromo-3-(methoxymethoxy)pyridine from 2-bromo-3-pyridinol.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 2-bromo-3-pyridinol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, preparing it for reaction with the electrophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Addition of Protecting Group: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe.
-
Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a chemical fume hood.[9]
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Bromo-3-(methoxymethoxy)pyridine.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis.
Caption: Use of 2-Bromo-3-(methoxymethoxy)pyridine in drug synthesis.
Section 4: Safety, Handling, and Storage
As with all chemical reagents, proper handling of 2-Bromo-3-(methoxymethoxy)pyridine is essential for laboratory safety. While a specific Safety Data Sheet (SDS) is not detailed in the provided context, best practices for related brominated and pyridine-based compounds should be rigorously followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10][11]* Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. [9][11]* Handling: Avoid direct contact with skin, eyes, and clothing. [12]Do not eat, drink, or smoke in the handling area. [10][11]Wash hands thoroughly after handling. [10][11]* Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon). [6]Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C. [6][11]Store away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-3-(methoxymethoxy)pyridine, with a molecular weight of 218.05 g/mol , is far more than a simple chemical. It is a strategically designed building block that empowers medicinal chemists to synthesize novel and complex molecules with therapeutic potential. Its combination of a stable protecting group and a versatile reactive handle in a privileged heterocyclic scaffold makes it an invaluable tool in the ongoing quest for new drugs, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for any research professional aiming to leverage its full potential in their drug discovery programs.
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